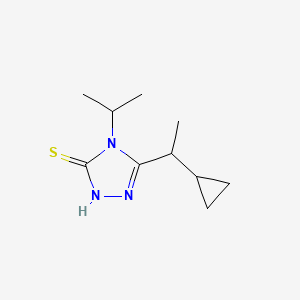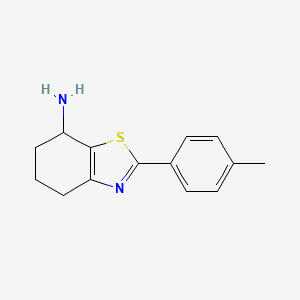
Sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C7H3BrF3NaO2S. It is a sodium salt derivative of 4-bromo-3-(trifluoromethyl)benzenesulfonic acid. This compound is notable for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate typically involves the sulfonation of 4-bromo-3-(trifluoromethyl)benzene. This can be achieved through the reaction of 4-bromo-3-(trifluoromethyl)benzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonate group can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Wissenschaftliche Forschungsanwendungen
Sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonate group can act as a leaving group in substitution reactions, while the bromine and trifluoromethyl groups can influence the reactivity and selectivity of the compound in different contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: This compound is similar but contains a sulfonyl chloride group instead of a sulfonate group.
4-Bromobenzotrifluoride: This compound lacks the sulfonate group and is used in different types of reactions.
3-Bromo-4-(trifluoromethyl)benzenesulfonic acid: This is the parent acid form of the sodium salt.
Uniqueness
Sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate is unique due to its combination of bromine, trifluoromethyl, and sulfonate groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules.
Eigenschaften
Molekularformel |
C7H3BrF3NaO2S |
|---|---|
Molekulargewicht |
311.05 g/mol |
IUPAC-Name |
sodium;4-bromo-3-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H4BrF3O2S.Na/c8-6-2-1-4(14(12)13)3-5(6)7(9,10)11;/h1-3H,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
FYIZFAWRMXGCES-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)[O-])C(F)(F)F)Br.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(Methylamino)cyclobutyl]propan-1-one](/img/structure/B13167639.png)


![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid](/img/structure/B13167654.png)
![({[3-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13167655.png)




![4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13167713.png)


